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Compound of Interest

Compound Name: Enpiroline

Cat. No.: B142286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the antimalarial
agent enpiroline. By presenting detailed crystallographic data, experimental methodologies,
and logical workflows, this document aims to facilitate a deeper understanding of the structural
underpinnings of this potent therapeutic agent, aiding in the rational design of novel analogues
and a more profound comprehension of its mechanism of action.

Crystallographic Data of Enpiroline

The three-dimensional structure of enpiroline was elucidated using X-ray crystallography,
revealing a complex and informative molecular arrangement.[1][2] The key crystallographic
parameters have been summarized in the table below for clarity and comparative analysis.
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Parameter Value
Chemical Formula C19H18FsN20
Molecular Weight 404.3 g/mol
Crystal System Monoclinic
Space Group P2i1/a

Unit Cell Dimensions

a 9.454 + 0.004 A
b 18.908 + 0.008 A
c 10.300 + 0.004 A
a 90°

B 96.55 + 0.03°

y 90°

Unit Cell Volume (V) 1829.2 A3
Molecules per Unit Cell (2) 4

Calculated Density (D_c) 1.46 g/cm3

Radiation Source

CuKa (A = 1.54178 A)

Absorption Coefficient ()

11.49 cm~?

Final R-factor

8.7% for 1,798 reflections

Table 1: Crystallographic Data for Enpiroline.[1][2]

The crystal structure analysis revealed that the phenyl and pyridine rings of the enpiroline

molecule are twisted relative to each other by approximately 18 degrees.[2] A significant

feature of the molecular conformation is an intramolecular hydrogen bond between the aliphatic

nitrogen and oxygen atoms, with an N-O distance of 2.80 A.[1][2] Furthermore, the molecules

are linked by intermolecular hydrogen bonds between the aliphatic nitrogen and oxygen atoms
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of adjacent molecules, suggesting a potential mode of interaction with a common receptor site.

[1][2]

Experimental Protocols

The determination of the crystal structure of enpiroline involved a series of well-established
crystallographic techniques. While a detailed, step-by-step protocol is not available in the
provided literature, the key experimental stages can be inferred from the published data.[1][2]

1. Crystallization: Single crystals of enpiroline suitable for X-ray diffraction were grown. The
specific solvent system and crystallization conditions (e.g., temperature, concentration,
method) would have been optimized to yield high-quality crystals.

2. X-ray Data Collection: A single crystal was mounted on a goniometer and irradiated with
monochromatic X-rays, in this case, CuKa radiation.[1][2] The diffraction data, consisting of the
positions and intensities of the diffracted X-ray beams, were collected at room temperature.[2]

3. Structure Solution and Refinement: The collected diffraction data were used to solve the
crystal structure. This process involves determining the phases of the structure factors, which
leads to an initial electron density map of the molecule. The atomic positions were then refined,
and hydrogen atoms were located. The final refinement of the structural model resulted in an
R-factor of 8.7%, indicating a good agreement between the observed and calculated structure
factors.[2] The atomic scattering factors used in the refinement were incorporated in the
SHELXTL software package.[1]

Visualizing the Workflow and Molecular
Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been
generated using the Graphviz DOT language.
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Experimental workflow for determining the crystal structure of enpiroline.
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Enpiroline is a chiral molecule, and the crystallographic study was performed on a racemic
mixture of its enantiomers.[1][2] The analysis revealed that one enantiomer of enpiroline has a
conformation that superimposes well with quinine, while the other enantiomer aligns better with
quinidine, suggesting that both may possess antimalarial activity.[1][2]

Enantiomers Structural Analogues
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Relationship between enpiroline enantiomers and their structural analogues.

Signaling Pathways

The precise mechanism of action of quinoline-containing antimalarial agents like enpiroline is
not yet fully elucidated.[1] Consequently, a specific signaling pathway directly modulated by
enpiroline has not been identified. Further research is required to uncover the molecular
targets and signaling cascades affected by this class of drugs to better understand their
therapeutic effects and potential for resistance development.

This guide provides a foundational understanding of the crystal structure of enpiroline, offering
valuable data and procedural insights for the scientific community. The elucidation of this
structure is a critical step towards the development of more effective antimalarial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Architecture of Enpiroline: A
Crystallographic Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142286#crystal-structure-of-enpiroline-and-its-
analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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